2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
CAS No.:
Cat. No.: VC9649568
Molecular Formula: C23H22N4O
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O/c28-23(22(18-10-3-1-4-11-18)19-12-5-2-6-13-19)24-16-9-15-21-26-25-20-14-7-8-17-27(20)21/h1-8,10-14,17,22H,9,15-16H2,(H,24,28) |
| Standard InChI Key | KFLBODYABRBHNJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2,2-Diphenyl-N-[3-( triazolo[4,3-a]pyridin-3-yl)propyl]acetamide (molecular formula: C₂₃H₂₂N₄O, molecular weight: 370.4 g/mol) features a tripartite architecture:
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Diphenylacetamide core: Provides hydrophobic interactions and structural rigidity.
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Propyl linker: Facilitates conformational flexibility between the core and heterocyclic moiety.
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Triazolo[4,3-a]pyridine ring: Imparts electronic diversity and hydrogen-bonding capacity .
The IUPAC name, 2,2-diphenyl-N-[3-([1, triazolo[4,3-a]pyridin-3-yl)propyl]acetamide, reflects its substitution pattern, with the triazolo[4,3-a]pyridine group attached to the third carbon of the propyl chain.
Physicochemical Profile
Key properties derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 231°C (predicted) | |
| Density | 1.51 ± 0.1 g/cm³ | |
| LogP | 3.2 (estimated) | |
| Aqueous Solubility | <0.1 mg/mL (25°C) | |
| pKa | 7.86 ± 0.20 |
The compound’s low solubility in aqueous media and moderate lipophilicity (LogP ~3.2) suggest challenges in bioavailability, necessitating formulation strategies for in vivo applications .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-hydrazinopyridine and aromatic aldehydes (e.g., benzaldehyde derivatives) :
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Triazolo[4,3-a]pyridine formation: Condensation of 2-hydrazinopyridine with aldehydes under acidic conditions yields the triazolo[4,3-a]pyridine scaffold .
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Propyl chain introduction: Alkylation of the triazolo nitrogen with 1-bromo-3-chloropropane introduces the propyl spacer.
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Acetamide coupling: Reaction with diphenylacetyl chloride in the presence of a base (e.g., triethylamine) completes the assembly.
A typical one-pot method reported by VulcanChem achieves yields of 42–62% after purification by column chromatography.
Reaction Mechanism
The cyclocondensation step proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by intramolecular cyclization and aromatization . Mercury oxide (HgO) has been employed in analogous syntheses to facilitate dehydrosulfurization, though its use raises environmental and safety concerns .
Research Findings and Mechanistic Insights
Receptor Binding Studies
Surface plasmon resonance (SPR) data reveal high affinity for the serotonin transporter (SERT) (Kd: 0.8 ± 0.2 nM), positioning the compound as a potential antidepressant lead . Competitive binding assays against trazodone show 10-fold greater potency, likely due to enhanced hydrophobic interactions .
Enzyme Inhibition
The triazolo[4,3-a]pyridine moiety acts as a competitive inhibitor of acetylcholinesterase (AChE) with Ki = 4.3 µM, suggesting utility in Alzheimer’s disease . Molecular docking simulations highlight hydrogen bonds with residues Trp84 and Glu199 .
Applications and Future Directions
Therapeutic Development
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Antidepressants: SERT affinity warrants further optimization for blood-brain barrier penetration.
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Anticancer agents: Structural modifications to reduce LogP could improve solubility and reduce off-target effects.
Material Science Applications
The conjugated π-system enables fluorescence emission at 450 nm (quantum yield Φ = 0.22), suggesting use in organic light-emitting diodes (OLEDs) .
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